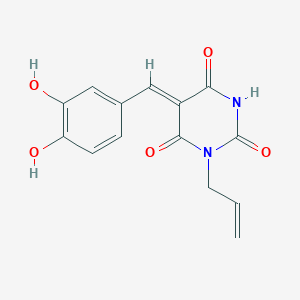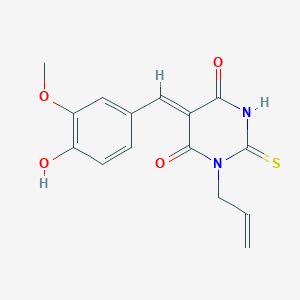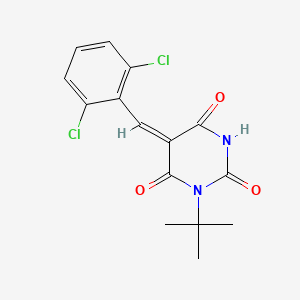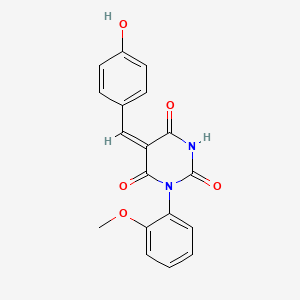
1-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
描述
1-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EF-24, is a synthetic compound that has been of significant interest to the scientific community in recent years. EF-24 is a curcumin analog, which means that it is a molecule that is structurally similar to curcumin, a naturally occurring compound found in turmeric. EF-24 has been shown to have a wide range of potential applications in scientific research, particularly in the areas of cancer treatment and prevention.
作用机制
The mechanism of action of 1-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to involve several pathways. This compound has been shown to inhibit the activity of several enzymes and proteins that are involved in cancer cell growth and survival, including NF-κB, STAT3, and Akt. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, two processes that are thought to contribute to the development and progression of cancer. This compound has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes and other metabolic disorders.
实验室实验的优点和局限性
1-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for use in research. It has also been shown to have low toxicity, making it a safe compound to use in cell and animal studies. However, one limitation of this compound is that it has poor water solubility, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on 1-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new formulations of this compound that can improve its water solubility and bioavailability. Another area of interest is the identification of new targets for this compound, which could expand its potential applications beyond cancer treatment and prevention. Additionally, more studies are needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in human clinical trials.
In conclusion, this compound is a promising compound that has the potential to be used in a wide range of scientific research applications. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a promising candidate for use in cancer therapy, and its low toxicity and stability make it a safe and readily available compound for use in lab experiments. While there are still many questions to be answered about this compound, its potential applications and future directions for research make it an exciting area of study for the scientific community.
科学研究应用
1-(4-ethoxyphenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in cancer treatment and prevention. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for use in cancer therapy. This compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
属性
IUPAC Name |
(5E)-1-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-2-26-15-9-7-14(8-10-15)22-18(24)16(17(23)21-19(22)25)11-12-3-5-13(20)6-4-12/h3-11H,2H2,1H3,(H,21,23,25)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXZPOSFQVNJJJ-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-{[(2-methylphenyl)amino]methylene}-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3832406.png)
![1-allyl-5-({[2-(tert-butylthio)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3832414.png)

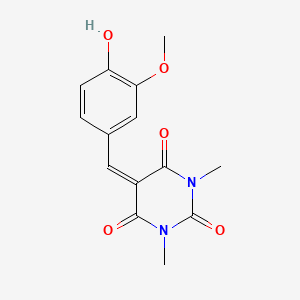
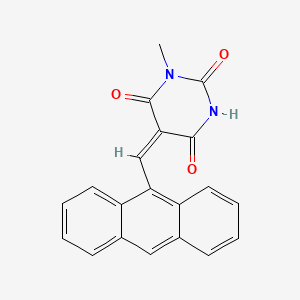
![1-methyl-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832463.png)




